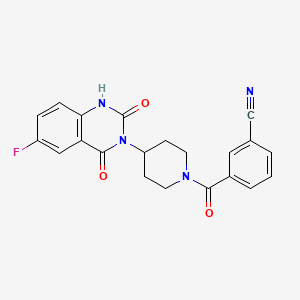

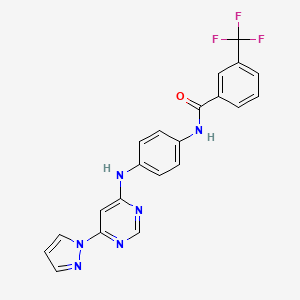

3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as demonstrated in the synthesis of a novel quinolinone compound . Similarly, the synthesis of the 2,4-diaminoquinazoline series as potential anti-tubercular agents involves systematic examination of different segments of the molecule to optimize biological activity . The alkylation of fluoroquinoline carboxylic acid esters with substituted-benzyl chlorides followed by treatment with piperazine derivatives is another method used to synthesize fluoroquinolones with antibacterial activity .

Molecular Structure Analysis

The molecular structure and conformation of quinazoline derivatives are crucial for their biological activity. X-ray crystallography is commonly used to confirm the structure of these compounds . For instance, the crystal structure of a novel bioactive heterocycle revealed that the piperidine and morpholine rings adopt a chair conformation, with the benzisoxazole ring being planar . The molecular geometry and electronic structure can be studied using density functional theory (DFT), which provides insights into the stability and reactivity of the molecule .

Chemical Reactions Analysis

Quinazoline derivatives can interact with biological targets through various chemical interactions. The presence of fluorine atoms in the structure can influence the molecule's reactivity and interaction with enzymes or receptors . The antibacterial activity of fluoroquinolones, for example, is attributed to their ability to interfere with bacterial DNA gyrase and topoisomerase IV . The synthesis of these compounds often involves reactions that introduce fluorine or other substituents at specific positions to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as their spectroscopic characteristics and thermodynamic properties, can be predicted using quantum chemical calculations . These properties are important for understanding the compound's behavior in biological systems and for the development of pharmaceuticals. The electronic absorption spectrum, vibrational wavenumbers, and NMR chemical shift values are among the properties that can be calculated and compared with experimental data to confirm the identity and purity of the synthesized compounds .

Scientific Research Applications

Antitubercular Agents

The 2,4-diaminoquinazoline class, related in structure to quinazolinones, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating potential applications in tuberculosis drug discovery. Systematic exploration of this series has helped in understanding structure-activity relationships crucial for potency, demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).

Luminescent Properties and Photo-induced Electron Transfer

Compounds with piperazine substituents have shown notable luminescent properties and photo-induced electron transfer capabilities, which could be valuable in developing molecular probes or materials for optical applications. The fluorescence quantum yields and free energy of charge separation of such compounds have been studied, indicating potential use in pH sensing and fluorescence quenching mechanisms (Gan et al., 2003).

Antibacterial Agents

The synthesis and structure-activity relationship studies of quinolone and naphthyridine carboxylic acids, including modifications with piperazinyl side chains, have elucidated their antibacterial activity. These studies highlight the significance of side chains and fluorine substituents in enhancing activity against Gram-negative organisms, suggesting possible research applications in developing new antibacterial drugs (Sánchez et al., 1988).

Molecular Probes for Nanoparticles

Derivatives involving carboxylic groups have been identified as sensitive molecular probes for nanoparticles, such as ZnO, showcasing unusual fluorescence features. These findings indicate applications in materials science, particularly in the detection and interaction studies of nanoparticles (Bekere et al., 2013).

Human Metabolite Identification and Transporter-Mediated Excretion Studies

Studies on the human metabolites of certain compounds have provided insights into the renal and hepatic excretion processes mediated by transporters. Such research is crucial for understanding drug metabolism and optimizing pharmacokinetic properties for therapeutic applications (Umehara et al., 2009).

properties

IUPAC Name |

3-[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c22-15-4-5-18-17(11-15)20(28)26(21(29)24-18)16-6-8-25(9-7-16)19(27)14-3-1-2-13(10-14)12-23/h1-5,10-11,16H,6-9H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZNICDUZACKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)

![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)

![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)

![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)